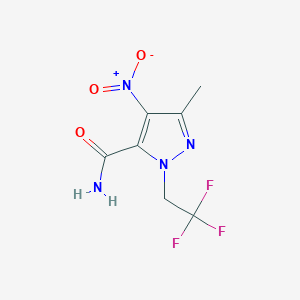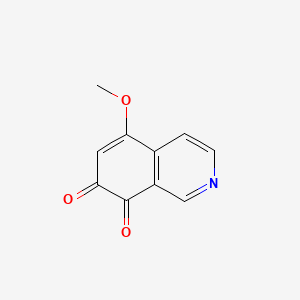![molecular formula C38H27O3P B12883150 (1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)
(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine is a complex organic compound known for its unique structural properties and versatile applications in various scientific fields. The compound features a spirobi[xanthen] core with a methoxy group at the 1’ position and a diphenylphosphine moiety, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine typically involves the following steps:
Formation of the Spirobi[xanthen] Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobi[xanthen] structure.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Diphenylphosphine Moiety: The final step involves the reaction of the spirobi[xanthen] intermediate with diphenylphosphine chloride under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe in biological imaging.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine involves its interaction with various molecular targets and pathways:
Coordination Chemistry: Acts as a ligand, coordinating with metal centers to form stable complexes.
Electronic Properties: The spirobi[xanthen] core and diphenylphosphine moiety contribute to its electronic properties, making it suitable for use in optoelectronic devices.
Biological Interactions: The compound’s structure allows it to interact with biological molecules, potentially serving as a probe or therapeutic agent.
Comparaison Avec Des Composés Similaires
(9,9’-Spirobi[fluorene]-2,7-diyl)bis(diphenylphosphine oxide): Similar structure but with a fluorene core instead of xanthene.
Spiro[acridine-9,9’-xanthene] derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness:
Structural Features: The presence of the methoxy group and diphenylphosphine moiety in (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine provides unique electronic and steric properties.
Applications: Its versatility in various fields, from materials science to biology, highlights its unique position among similar compounds.
Propriétés
Formule moléculaire |
C38H27O3P |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
(1-methoxy-9,9'-spirobi[xanthene]-1'-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H27O3P/c1-39-32-22-12-23-33-36(32)38(28-18-8-10-20-30(28)40-33)29-19-9-11-21-31(29)41-34-24-13-25-35(37(34)38)42(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-25H,1H3 |
Clé InChI |
KXSCTQSEBVZYDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C3(C4=CC=CC=C4O2)C5=CC=CC=C5OC6=C3C(=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



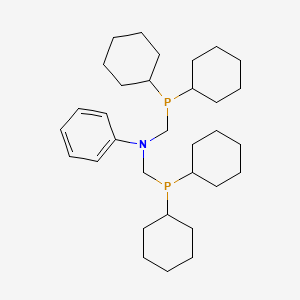
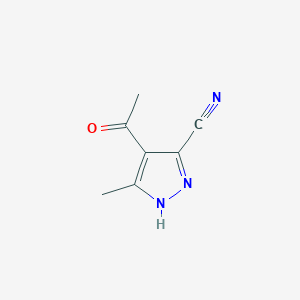
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
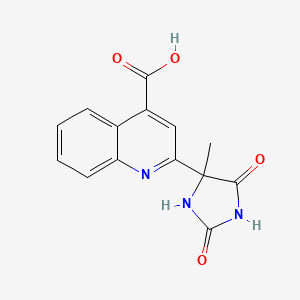
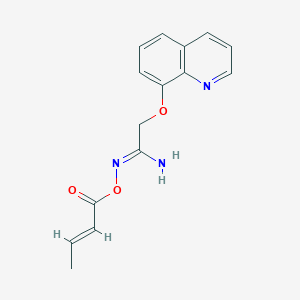
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
